Zanzalintinib - 2367004-54-2

Zanzalintinib

Catalog Number: EVT-8278567
CAS Number: 2367004-54-2
Molecular Formula: C29H25FN4O5
Molecular Weight: 528.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zanzalintinib is an orally bioavailable inhibitor of the receptor tyrosine kinases (RTKs) hepatocyte growth factor receptor (c-Met; HGFR), vascular endothelial growth factor receptor type 2 (VEGFR2), AXL and MER, with potential anti-angiogenesis and antineoplastic activities. Upon oral administration, zanzalintinib targets and binds to c-Met, VEGFR2, AXL and MER, and prevents their RTK activity. This blocks c-Met/VEGFR2/AXL/MER-mediated signal transduction pathways, and inhibits the proliferation and migration of c-Met-, VEGFR2-, AXL- and MER-overexpressing tumor cells. c-Met, overexpressed in many tumor cell types, plays a critical role in tumor formation, proliferation, invasion and metastasis, and contributes to tumor resistance. VEGFR2, overexpressed in certain tumor types, plays an essential role in angiogenesis and the proliferation, survival, migration and differentiation of endothelial cells. AXL and MER, both members of the TAM (Tyro3, Axl and Mer) family of RTKs, are overexpressed by many tumor cell types. They play key roles in tumor cell proliferation, survival, invasion, angiogenesis and metastasis, and their expression is associated with enhanced immunosuppression, drug resistance and poor prognosis.
Overview

Zanzalintinib is a small-molecule compound that has garnered attention in the field of oncology, particularly for its role as a potential therapeutic agent in treating various cancers. It is classified as a selective inhibitor of certain protein kinases, which play critical roles in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.

Source

Zanzalintinib was developed through collaborative efforts in pharmaceutical research, focusing on targeting specific pathways involved in tumor growth and metastasis. Its development is part of a broader trend in cancer therapeutics aimed at precision medicine, where treatments are tailored to the molecular characteristics of individual tumors.

Classification

Zanzalintinib falls under the category of kinase inhibitors, specifically targeting the receptor tyrosine kinases involved in cancer progression. This classification places it alongside other notable compounds used in cancer therapies, such as imatinib and gefitinib.

Synthesis Analysis

Methods

The synthesis of Zanzalintinib involves several key steps, typically starting from readily available chemical precursors. The synthesis can be described as follows:

  1. Formation of the Core Structure: The initial step often involves the creation of a bicyclic structure that serves as the backbone for further functionalization.
  2. Functional Group Modifications: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to enhance the compound's potency and selectivity.
  3. Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain Zanzalintinib in its pure form.

Technical Details

The detailed synthetic pathway may vary depending on the specific analog being produced, but typically involves careful control of reaction conditions (temperature, solvent choice) to optimize yield and minimize byproducts.

Molecular Structure Analysis

Structure

Zanzalintinib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical formula is typically represented as CX_{X}HY_{Y}NZ_{Z}OW_{W}, where X, Y, Z, and W represent the number of each atom type.

Data

  • Molecular Weight: Approximately 400-500 g/mol (exact value depends on specific formulation).
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis

Reactions

Zanzalintinib undergoes various chemical reactions that are crucial for its activity:

  1. Binding to Kinases: The primary reaction involves the binding of Zanzalintinib to ATP-binding sites on target kinases, inhibiting their activity.
  2. Metabolism: In vivo, Zanzalintinib is metabolized primarily by liver enzymes (cytochrome P450 family), leading to various metabolites that may have differing pharmacological effects.

Technical Details

The kinetics of these reactions can be studied using enzyme assays to determine IC50 values (the concentration required to inhibit 50% of enzyme activity), which are critical for assessing potency.

Mechanism of Action

Process

Zanzalintinib exerts its effects by selectively inhibiting specific kinases involved in signaling pathways that promote cancer cell growth and survival. This inhibition leads to:

  • Decreased Proliferation: By blocking signals that stimulate cell division.
  • Induction of Apoptosis: Promoting programmed cell death in cancer cells.
  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

Data

Studies have shown that Zanzalintinib demonstrates efficacy against certain cancer cell lines in vitro and has shown promise in preclinical models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Zanzalintinib is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, influencing its absorption and distribution.
Applications

Scientific Uses

Zanzalintinib is primarily investigated for its potential applications in oncology. Its selective inhibition mechanism makes it suitable for:

  • Targeted cancer therapies aimed at specific tumor types characterized by overactive signaling pathways.
  • Combination therapies with other anticancer agents to enhance efficacy and overcome resistance mechanisms.
Pharmacological Mechanisms of Action

Kinase Inhibition Profile and Target Selectivity

Zanzalintinib (XL092) is a structurally advanced, orally bioavailable small molecule inhibitor belonging to the tyrosine kinase inhibitor class. Its molecular architecture (chemical formula: C~29~H~25~FN~4~O~5~; molecular weight: 528.54 g/mol) features a quinoline core with strategically positioned substituents enabling potent and selective adenosine triphosphate-competitive inhibition [7] [9]. This compound demonstrates nanomolar inhibitory potency against a defined spectrum of receptor tyrosine kinases critically implicated in oncogenesis, tumor angiogenesis, and metastatic progression. Primary targets include vascular endothelial growth factor receptor 2 (VEGFR2/KDR), mesenchymal-epithelial transition factor (MET), and the TAM kinase family members (TYRO3, AXL, MER) [1] [2] [7].

Table 1: Primary Kinase Targets and Inhibitory Profile of Zanzalintinib

Kinase TargetBiological Role in CancerInhibitory Potency (pIC₅₀)
VEGFR2Mediates angiogenesis; Promotes endothelial cell survival & proliferation>8.0 (IC₅₀ <10 nM)
METDrives cell proliferation, invasion, metastasis; Associated with resistance>8.0 (IC₅₀ <10 nM)
AXLRegulates immune evasion, drug resistance, metastatic spread>8.0 (IC₅₀ <10 nM)
MERModulates tumor microenvironment immunosuppression; Engages in efferocytosis>8.0 (IC₅₀ <10 nM)
TYRO3Contributes to survival signaling & therapeutic resistanceData emerging (Preclinical)

The distinct target profile arises from zanzalintinib's structural optimization compared to earlier multi-kinase inhibitors. While sharing cabozantinib's quinoline scaffold, zanzalintinib incorporates specific modifications (e.g., cyclopropane-1,1-dicarboxamide linkage, fluorobenzene moiety) that enhance potency against MET and TAM kinases (AXL, MER, TYRO3) while maintaining strong VEGFR2 blockade [2] [7] [9]. This multi-faceted targeting is biologically significant across cancers, particularly renal cell carcinoma (RCC), where:

  • VEGFR signaling is a primary driver of pathological angiogenesis, enabling tumor growth beyond oxygen diffusion limits [1].
  • MET amplification or activation occurs frequently in papillary and translocation-associated RCC, correlating with aggressive phenotypes and resistance to VEGF pathway inhibitors [1] [4].
  • AXL overexpression is prevalent in papillary RCC and contributes to adaptive resistance against anti-angiogenic therapies and immune checkpoint inhibitors by promoting epithelial-mesenchymal transition and immunosuppression [1] [2].

Consequently, simultaneous inhibition of VEGFR2, MET, and TAM kinases by zanzalintinib disrupts complementary oncogenic pathways, potentially overcoming limitations of agents targeting single pathways [1] [2] [4].

Immunomodulatory Crosstalk via TAM Kinase Suppression

Beyond direct anti-tumor and anti-angiogenic effects, zanzalintinib exerts significant immunomodulatory activity primarily through its potent inhibition of the TAM kinase family (TYRO3, AXL, MER). TAM kinases are expressed on tumor cells, endothelial cells, and crucially, on innate immune cells within the tumor microenvironment [1] [2]. Their activation establishes a profoundly immunosuppressive milieu:

  • Dendritic Cell Impairment: TAM kinase signaling inhibits dendritic cell maturation and antigen-presenting capabilities. This prevents effective priming and activation of tumor antigen-specific T-cells, a critical step in initiating anti-tumor immunity [1] [2].
  • Myeloid-Derived Suppressor Cell (MDSC) Expansion: TAM kinases promote the accumulation and activation of MDSCs. These cells suppress cytotoxic T lymphocyte and natural killer cell function through mechanisms involving arginase-1, inducible nitric oxide synthase, and reactive oxygen species production, effectively paralyzing anti-tumor immune responses [1][citation:18 within citation:1].
  • M2 Macrophage Polarization: TAM signaling drives macrophages towards an M2 phenotype. M2 macrophages contribute to tissue remodeling, angiogenesis, and express immunosuppressive cytokines like interleukin-10 and transforming growth factor-beta, further dampening T-cell activity [1] [2].
  • Regulatory T-cell (Treg) Proliferation: TAM kinases support the survival and function of Tregs, which directly inhibit effector T-cell responses within tumors [1][citation:22 within citation:1].
  • Checkpoint Ligand Upregulation: AXL and MER activation induces expression of immune checkpoint ligands, notably programmed death-ligand 1 (PD-L1), on tumor and myeloid cells. PD-L1 binding to programmed cell death protein 1 (PD-1) on T-cells leads to T-cell exhaustion, characterized by loss of effector function and proliferative capacity [1] [2][citation:18 within citation:1].

By inhibiting TAM kinases, zanzalintinib reverses these immunosuppressive mechanisms. Preclinical studies in immunocompetent murine syngeneic tumor models demonstrated that zanzalintinib treatment decreased peripheral myeloid-derived suppressor cells and increased CD4+ T-cells and B-cells compared to vehicle controls [1]. This shift towards a more immune-permissive microenvironment is foundational to its synergy with immune checkpoint inhibitors.

Synergistic Mechanisms with Immune Checkpoint Inhibitors

The combination of zanzalintinib with immune checkpoint inhibitors (ICIs), particularly programmed cell death protein 1/programmed death-ligand 1 (PD-1/PD-L1) blockers, leverages complementary pharmacological actions to achieve enhanced anti-tumor efficacy. This synergy operates through several interconnected mechanisms:

  • Reversal of VEGF-Mediated Immunosuppression: Beyond its pro-angiogenic role, VEGF directly suppresses immune function by inhibiting dendritic cell maturation, promoting Tregs and MDSCs, and impairing T-cell tumor infiltration. Zanzalintinib's potent VEGFR2 blockade alleviates this VEGF-driven immunosuppression, thereby enhancing the tumor's susceptibility to immune-mediated attack facilitated by ICIs [1] [2][citation:22 within citation:1].
  • Normalization of Tumor Vasculature: Chronic VEGF signaling results in abnormal, dysfunctional tumor vasculature characterized by leakiness and poor perfusion. This creates a hypoxic, acidic microenvironment favoring immunosuppression and hindering immune cell infiltration. Zanzalintinib promotes vascular normalization, improving tumor perfusion and oxygenation. This facilitates enhanced trafficking and infiltration of cytotoxic T lymphocytes into the tumor core, overcoming a major barrier to ICI efficacy [1] [2].
  • Enhanced Antigen Presentation and Immune Priming: By inhibiting MET and TAM kinases, zanzalintinib reduces immunosuppressive cell populations (MDSCs, M2 macrophages, Tregs) and promotes dendritic cell function. This fosters a more effective presentation of tumor antigens to T-cells in lymphoid organs, increasing the pool of tumor-specific T-cells available for PD-1/PD-L1 blockade to reactivate within the tumor [1] [2].
  • Overcoming T-cell Exhaustion: TAM kinase inhibition reduces PD-L1 expression on tumor and myeloid cells. Furthermore, combined blockade of VEGF and TAM pathways reduces the secretion of immunosuppressive cytokines. These actions mitigate signals driving T-cell exhaustion, allowing PD-1/PD-L1 inhibitors to more effectively restore T-cell function [1][citation:18 within citation:1][citation:25 within citation:1].

Table 2: Mechanisms Underlying Synergy Between Zanzalintinib and Immune Checkpoint Inhibitors

MechanismZanzalintinib's ContributionICI's ContributionSynergistic Outcome
Tumor Microenvironment (TME) Immune StatusInhibits TAM kinases → ↓MDSCs, ↓M2 macrophages, ↓Tregs, ↑DC functionBlocks PD-1/PD-L1 → Reverses T-cell exhaustionConverts "cold" immunosuppressive TME to "hot" immunoresponsive TME
Vascular FunctionBlocks VEGFR2 → Promotes vascular normalizationN/AImproves immune cell infiltration into tumor
T-cell Priming & Activation↓VEGF & ↓TAM signaling → ↑Dendritic cell maturation/antigen presentationN/AGenerates larger pool of tumor-specific T-cells
Overcoming Checkpoint Resistance↓TAM signaling → ↓PD-L1 expression; ↓Immunosuppressive cytokinesDirectly blocks PD-1/PD-L1 interactionMore effective reversal of T-cell dysfunction

Preclinical validation of this synergy is robust. In murine syngeneic colon cancer models, combining zanzalintinib with inhibitors of programmed cell death protein 1, programmed death-ligand 1, or cytotoxic T-lymphocyte-associated protein 4 resulted in significantly greater tumor growth suppression compared to monotherapy with any single agent [1]. These findings provided the mechanistic rationale for multiple clinical trials exploring zanzalintinib-ICI combinations:

  • STELLAR-304 (NCT05678673): A phase III trial comparing first-line zanzalintinib plus nivolumab (PD-1 inhibitor) versus sunitinib in patients with advanced non-clear cell renal cell carcinoma (nccRCC) across various subtypes [1] [5]. This is the first phase III study of a tyrosine kinase inhibitor plus immune checkpoint inhibitor combination specifically in nccRCC.
  • STELLAR-002 (NCT05176483): A phase Ib trial evaluating zanzalintinib combined with nivolumab, or nivolumab plus ipilimumab (CTLA-4 inhibitor), or nivolumab plus relatlimab (LAG-3 inhibitor) in various solid tumors, including expansion cohorts in clear cell RCC and non-clear cell RCC [3].
  • STELLAR-303: A phase III trial investigating zanzalintinib plus atezolizumab (PD-L1 inhibitor) versus regorafenib in metastatic colorectal cancer [9].
  • STELLAR-305: A phase II/III study of zanzalintinib plus pembrolizumab (PD-1 inhibitor) versus pembrolizumab alone in head and neck squamous cell carcinoma [2].

These trials aim to clinically validate the hypothesis that zanzalintinib's unique kinase inhibition profile, particularly its potent suppression of MET and TAM kinases alongside VEGFR2, creates a favorable immunological context that significantly enhances the efficacy of diverse immune checkpoint blockade strategies across multiple solid tumor types.

Properties

CAS Number

2367004-54-2

Product Name

Zanzalintinib

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide

Molecular Formula

C29H25FN4O5

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37)

InChI Key

JSPCKALGNNVYOO-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.